3-(Furfuryloxy)propiononitrile

Description

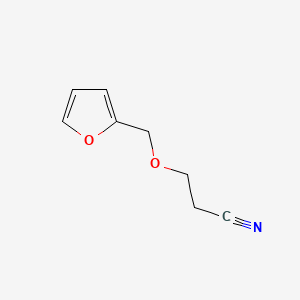

Structure

2D Structure

3D Structure

Properties

CAS No. |

42839-13-4 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-(furan-2-ylmethoxy)propanenitrile |

InChI |

InChI=1S/C8H9NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,5,7H2 |

InChI Key |

CPCXJCALJSWDQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furfuryloxy Propiononitrile

Precursor-Based Synthetic Routes

The most common and direct approach to synthesizing 3-(furfuryloxy)propiononitrile involves the reaction of specific precursor molecules. This subsection explores the primary synthesis from furfuryl alcohol and acrylonitrile (B1666552), analogous reactions with similar precursors, and the potential for alternative starting materials.

Synthesis from Furfuryl Alcohol via Cyanoethylation

The principal method for the synthesis of this compound is the base-catalyzed cyanoethylation of furfuryl alcohol with acrylonitrile. wikipedia.org This reaction is a classic example of a Michael addition, where the nucleophilic oxygen of the alcohol attacks the electron-deficient β-carbon of the acrylonitrile molecule. wikipedia.org The reaction proceeds as follows:

Reaction Scheme: Furfuryl Alcohol + Acrylonitrile → this compound

The reaction is typically carried out in the presence of a basic catalyst, which serves to deprotonate the furfuryl alcohol, forming a more potent nucleophile (the furfuryloxide anion). This anion then readily adds to the acrylonitrile. The general mechanism for base-catalyzed cyanoethylation of an alcohol is as follows:

Deprotonation of the alcohol: The basic catalyst (B:) removes a proton from the hydroxyl group of the alcohol (ROH) to form an alkoxide ion (RO⁻).

Nucleophilic attack: The alkoxide ion attacks the β-carbon of acrylonitrile.

Protonation: The resulting carbanion is protonated by a proton source in the reaction mixture, which can be the conjugate acid of the base (BH⁺) or another alcohol molecule, to yield the final product.

While specific yield data for the synthesis of this compound is not extensively tabulated in publicly available literature, the general conditions for cyanoethylation of alcohols are well-established. The reaction is often conducted at temperatures ranging from 20°C to 70°C. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Interactive Data Table: General Conditions for Cyanoethylation of Alcohols

| Parameter | Typical Range/Value | Notes |

| Reactants | Furfuryl Alcohol, Acrylonitrile | Stoichiometric or slight excess of one reactant may be used. |

| Catalyst | Basic catalysts (e.g., NaOH, KOH, NaOCH₃) | Catalyst loading is typically a small percentage of the reactants. |

| Temperature | 20 - 70 °C | Higher temperatures may lead to polymerization of acrylonitrile. |

| Solvent | Often run neat, or in a non-protic solvent | The alcohol reactant itself can sometimes serve as the solvent. |

| Reaction Time | Varies (hours) | Dependent on temperature, catalyst, and reactant concentrations. |

| Yield | Generally good to excellent | Highly dependent on specific conditions and catalyst choice. |

Analogous Cyanoethylation Reactions (e.g., Phenol (B47542) and Acrylonitrile)

The cyanoethylation reaction is not limited to aliphatic alcohols like furfuryl alcohol. Phenols, which are aromatic alcohols, also undergo cyanoethylation with acrylonitrile under basic conditions to form 3-(phenoxy)propiononitrile. The mechanism is analogous, involving the formation of a phenoxide ion which then acts as the nucleophile.

This analogous reaction provides insight into the broader applicability of the cyanoethylation method for the synthesis of various alkoxy- and aryoxy-propiononitriles. The reactivity of the hydroxyl group in phenol is influenced by the aromatic ring, but the fundamental reaction pathway remains the same.

Exploration of Alternative Alcohol and Nitrile Precursors

While furfuryl alcohol and acrylonitrile are the primary precursors for this compound, the exploration of alternative starting materials offers pathways to structurally related compounds.

Alternative Alcohols: Substituted furfuryl alcohols could be employed to synthesize derivatives of this compound. For instance, using 5-methylfurfuryl alcohol would yield 3-((5-methylfuran-2-yl)methoxy)propanenitrile. The reactivity of these substituted furfuryl alcohols in cyanoethylation would be influenced by the electronic and steric effects of the substituents on the furan (B31954) ring.

Alternative Nitriles: While acrylonitrile is the most common Michael acceptor for this reaction, substituted acrylonitriles could potentially be used to introduce functionality at the α- or β-positions of the propiononitrile chain. However, the reactivity of these substituted acrylonitriles and the potential for side reactions would need to be considered. An alternative, though less common, method for cyanoethylation involves the alkylation of the alcohol with 3-chloropropionitrile. wikipedia.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial for an efficient and selective cyanoethylation reaction. This subsection discusses the role of anion exchange resins and other acidic or basic catalyst systems in the synthesis of this compound and related compounds.

Role of Anion Exchange Resins in Cyanoethylation Processes

Anion exchange resins are solid-supported catalysts that have proven to be effective in promoting cyanoethylation reactions. google.com These resins typically consist of a polymer backbone with covalently attached quaternary ammonium (B1175870) or amine functional groups. In their hydroxide (B78521) (OH⁻) form, these resins can act as solid base catalysts.

The use of anion exchange resins offers several advantages over homogeneous basic catalysts like sodium hydroxide or sodium methoxide (B1231860). These advantages include:

Ease of separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the work-up procedure.

Reusability: The catalyst can often be regenerated and reused for multiple reaction cycles, making the process more economical and environmentally friendly.

Milder reaction conditions: In some cases, these resins can catalyze the reaction under milder conditions than their homogeneous counterparts.

A commonly used strong basic anion exchange resin for cyanoethylation is Amberlite IRA-400 (in its hydroxide form). asianpubs.org Weakly basic resins, such as Amberlyst A-21, have also been successfully employed for the cyanoethylation of various alcohols. researchgate.net The mechanism of catalysis by anion exchange resins involves the deprotonation of the alcohol by the hydroxide ions on the resin surface, generating the alkoxide nucleophile which then reacts with acrylonitrile.

Interactive Data Table: Examples of Anion Exchange Resins in Cyanoethylation of Alcohols

| Catalyst | Resin Type | Functional Group | Typical Alcohols Reacted |

| Amberlite IRA-400 (OH⁻) | Strong Base Anion Exchange | Quaternary Ammonium Hydroxide | Methanol, Ethanol, various primary alcohols |

| Amberlyst A-21 | Weak Base Anion Exchange | Tertiary Amine | Primary and some secondary alcohols |

Investigation of Other Acidic or Basic Catalyst Systems

While basic catalysis is the standard for cyanoethylation of alcohols, a variety of other catalytic systems have been investigated for this and related reactions.

Basic Catalysts:

Alkali Metal Hydroxides and Alkoxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOCH₃), and potassium tert-butoxide (t-BuOK) are common and effective homogeneous basic catalysts. The choice of base can influence the reaction rate, with stronger bases generally leading to faster reactions.

Metal Oxides and Hydroxides: Solid bases such as magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites have also been shown to catalyze the cyanoethylation of alcohols. researchgate.net These heterogeneous catalysts offer similar advantages to anion exchange resins in terms of separation and potential reusability.

Acidic Catalysts: Generally, acidic catalysts are not used for the cyanoethylation of alcohols as they can promote the polymerization of acrylonitrile. asianpubs.org The mechanism of acid catalysis would involve protonation of the nitrile group of acrylonitrile, making the β-carbon more electrophilic. orgosolver.comwikipedia.org However, this activation also makes the acrylonitrile more susceptible to polymerization. While acid catalysis is employed in some specific cyanoethylation reactions, such as with certain amines, it is not the preferred method for the synthesis of this compound from furfuryl alcohol.

Mechanistic Implications of Catalyst-Mediated Pathways

The synthesis of this compound via the cyanoethylation of furfuryl alcohol is a base-catalyzed reaction. The mechanism involves the initial deprotonation of furfuryl alcohol by a base to form the furfuryloxide anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile in a Michael addition. The resulting carbanion is then protonated by the solvent or the conjugate acid of the catalyst to yield the final product, this compound.

The reaction mechanism proceeds as follows:

Deprotonation of Furfuryl Alcohol: A basic catalyst (B:) removes the acidic proton from the hydroxyl group of furfuryl alcohol to form the corresponding furfuryloxide anion. Furan-CH₂OH + B: ⇌ Furan-CH₂O⁻ + BH⁺

Nucleophilic Attack: The nucleophilic furfuryloxide anion attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. This results in the formation of a resonance-stabilized carbanion intermediate. Furan-CH₂O⁻ + CH₂=CH-C≡N → Furan-CH₂-O-CH₂-⁻CH-C≡N

Protonation: The carbanion intermediate is subsequently protonated by a proton source, which is typically the conjugate acid of the catalyst (BH⁺) or the solvent, to yield the final product, this compound. Furan-CH₂-O-CH₂-⁻CH-C≡N + BH⁺ → Furan-CH₂-O-CH₂-CH₂-C≡N + B:

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The synthetic efficiency of this compound production is influenced by several key reaction parameters. Optimization of these conditions is critical for maximizing the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Catalyst Selection and Concentration:

The choice of a basic catalyst is a primary consideration. Both homogeneous and heterogeneous catalysts can be employed. Common homogeneous catalysts include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides. Heterogeneous catalysts, such as basic ion-exchange resins and metal oxides, offer the advantage of easier separation from the reaction mixture. The concentration of the catalyst also impacts the reaction rate; however, excessively high concentrations can lead to side reactions, such as the polymerization of acrylonitrile.

Reaction Temperature:

Temperature plays a significant role in the reaction kinetics. Generally, an increase in temperature accelerates the rate of cyanoethylation. However, elevated temperatures can also promote undesirable side reactions, including the polymerization of acrylonitrile and potential degradation of the furan ring in furfuryl alcohol. Therefore, an optimal temperature must be determined to balance the reaction rate and selectivity. For the cyanoethylation of alcohols, temperatures are often maintained in a moderate range to ensure a controlled reaction.

Molar Ratio of Reactants:

The stoichiometry of furfuryl alcohol to acrylonitrile is another critical factor. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. Often, an excess of the alcohol is used to minimize the self-polymerization of acrylonitrile, which is a common side reaction.

Solvent:

Reaction Time:

The duration of the reaction is optimized to ensure the complete conversion of the limiting reactant. Monitoring the reaction progress over time, for instance by gas chromatography, allows for the determination of the point at which the product yield is maximized.

Interactive Data Table: General Optimization Parameters for the Cyanoethylation of Alcohols

While specific data for the optimization of this compound synthesis is not extensively available, the following table provides a generalized overview of the impact of various reaction conditions on the cyanoethylation of alcohols, which can be extrapolated to the synthesis of the target compound.

| Parameter | Condition | Effect on Yield | Effect on Selectivity | Notes |

| Catalyst | Strong Base (e.g., NaOH, KOH) | Increases | May Decrease | Higher concentrations can promote side reactions. |

| Weak Base (e.g., Na₂CO₃) | Decreases | May Increase | Slower reaction rate. | |

| Heterogeneous Base | Variable | Variable | Easier catalyst recovery. | |

| Temperature | Low | Decreases | Increases | Slower reaction rate. |

| Moderate | Optimal | Optimal | Balances rate and selectivity. | |

| High | Increases | Decreases | Increased risk of acrylonitrile polymerization and byproduct formation. | |

| Molar Ratio (Alcohol:Acrylonitrile) | Excess Alcohol | Increases | Increases | Minimizes acrylonitrile self-polymerization. |

| Equimolar | Variable | Variable | May result in incomplete conversion. | |

| Excess Acrylonitrile | May Increase | Decreases | Higher risk of polymerization. | |

| Solvent | Polar Aprotic | Increases | Variable | Improves solubility of reactants and catalyst. |

| Non-polar | Decreases | Variable | Lower reaction rates. | |

| Solvent-free | Variable | Variable | Environmentally friendly, but may require temperature control. |

Chemical Reactivity and Transformational Pathways of 3 Furfuryloxy Propiononitrile

Reactions of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. fiveable.mewikipedia.org This polarity is the basis for the primary modes of reactivity: nucleophilic addition, hydrolysis, and reduction.

The electrophilic carbon of the cyano group readily undergoes nucleophilic addition. wikipedia.orgwikipedia.org A variety of nucleophiles can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to diverse molecular architectures.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds react with the nitrile to form an intermediate imine salt. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. For 3-(Furfuryloxy)propiononitrile, this provides a pathway to synthesize various ketones while retaining the furan (B31954) ring.

Blaise Reaction: In the presence of a zinc catalyst, organozinc compounds can add to the nitrile group. wikipedia.org

Pinner Reaction: The reaction with alcohols under acidic conditions can convert the nitrile into an imino ester hydrochloride, which can be further hydrolyzed to an ester. wikipedia.org

These reactions underscore the utility of the nitrile as a synthetic handle for chain extension and functional group interconversion. The general mechanism involves the nucleophile attacking the electrophilic carbon, breaking the pi bond, and forming a tetrahedral intermediate. libretexts.orgunizin.org

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Reagent Type | Example Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | R-MgX | Iminium Salt | Ketone |

| Alcohol (acidic) | R-OH / HCl | Imino Ester Salt | Ester |

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. wikipedia.orglibretexts.org This transformation proceeds through a carboxamide intermediate. fiveable.mechemistrysteps.com

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water. chemistrysteps.comlibretexts.org This forms an imidic acid, which tautomerizes to the more stable amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, 3-(furfuryloxy)propanoic acid, and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com A final acidification step is required to obtain the free carboxylic acid.

Enzymatic hydrolysis is also possible, with nitrilase enzymes capable of converting nitriles directly to carboxylic acids. wikipedia.org

The nitrile group is readily reduced to a primary amine using powerful reducing agents. wikipedia.org

Reduction to Primary Amines: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt) can reduce the nitrile group to a primary amine. fiveable.mechemistrysteps.com In the case of this compound, this reaction would yield 3-(furfuryloxy)propan-1-amine. The mechanism with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org

Partial Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), and carefully controlled reaction conditions. chemistrysteps.com The reaction proceeds via an imine-aluminum complex which is hydrolyzed to the aldehyde.

Notably, certain chemoselective reducing agents have been developed that can reduce other functional groups, such as C=C double bonds, without affecting a nitrile group or a furan ring, which is a sensitive moiety. nih.govnih.govresearchgate.net This allows for selective transformations in more complex molecules containing these functionalities. researchgate.net

Table 2: Reduction and Hydrolysis of the Nitrile Group

| Reagent(s) | Resulting Functional Group | Specific Product Name |

|---|---|---|

| LiAlH₄ or H₂/Catalyst | Primary Amine | 3-(Furfuryloxy)propan-1-amine |

| DIBAL-H (controlled) | Aldehyde | 3-(Furfuryloxy)propanal |

Reactivity of the Furfuryloxy Moiety

The furan ring is an electron-rich aromatic system that engages in characteristic reactions such as cycloadditions and electrophilic substitutions. quora.com

The furan ring in the furfuryloxy group can act as a conjugated diene in cycloaddition reactions. quora.com

Diels-Alder [4+2] Cycloaddition: Furan readily reacts with electron-deficient dienophiles, such as maleimides or ethyl (E)-3-nitroacrylate, to form oxabicycloheptane derivatives. quora.commdpi.com This reaction is a powerful tool for constructing complex cyclic systems. The reaction of this compound with a suitable dienophile would yield a bicyclic adduct, functionalized with the propiononitrile side chain.

[4+3] Cycloadditions: Furan can also participate in [4+3] cycloadditions with oxyallyl cations to produce seven-membered oxabicyclo-octane derivatives. quora.comunizar.es

These cycloaddition reactions are valuable for expanding the molecular complexity of furan-containing compounds. nih.govnih.gov

The furan ring can be modified through various derivatization strategies.

Electrophilic Aromatic Substitution: The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the ring oxygen. quora.com This allows for reactions like nitration, halogenation, and Friedel-Crafts acylation, typically occurring at the C5 position (para to the ether linkage) if unsubstituted.

Annulation Reactions: Advanced strategies can be used to build additional rings onto the furan core. For instance, an electrooxidative coupling between a furan and a silyl (B83357) enol ether has been shown to produce annulated furan systems. nih.gov This method involves the oxidation of the silyl enol ether to a radical cation, followed by a cyclization terminated by the furan ring. nih.gov

Cleavage Reactions of the Ether Linkage

Specific studies detailing the cleavage of the ether bond in this compound are not readily found. In general, the cleavage of ether linkages can be achieved under various conditions, often involving strong acids or catalytic hydrogenolysis. libretexts.orgwikipedia.org For furan-containing ethers, catalytic hydrodeoxygenation is a common method for C-O bond scission. These reactions typically employ catalysts such as palladium on carbon (Pd/C), ruthenium (Ru), or other noble metals, often in the presence of a hydrogen source. The reaction conditions, including temperature, pressure, and choice of catalyst and solvent, would be expected to significantly influence the reaction products. However, no specific data tables or detailed research findings for the cleavage of this compound could be located.

Mechanistic Investigations of Key Chemical Transformations

A thorough mechanistic investigation of the chemical transformations of this compound has not been published. Generally, the cleavage of an ether bond can proceed through different mechanisms, such as SN1 or SN2 pathways, depending on the structure of the ether and the reaction conditions. libretexts.orgmasterorganicchemistry.com For benzylic or allylic ethers, which share some electronic similarities with furfuryl ethers due to the potential for resonance stabilization of cationic intermediates, an SN1-type mechanism might be plausible under acidic conditions. This would involve protonation of the ether oxygen, followed by the departure of the alcohol (in this case, 3-hydroxypropionitrile) to form a stabilized furfuryl cation, which would then react with a nucleophile.

Alternatively, a catalytic hydrogenolysis mechanism on a metal surface is a common pathway for the cleavage of such ether bonds. This would likely involve the adsorption of the molecule onto the catalyst surface, followed by the cleavage of the C-O bond and subsequent hydrogenation of the resulting fragments. The presence of the nitrile group could potentially influence the reaction by coordinating with the metal catalyst or by altering the electronic properties of the molecule. Without experimental or computational studies on this compound itself, any proposed mechanism remains hypothetical.

Advanced Analytical Techniques for Characterization and Quantification of 3 Furfuryloxy Propiononitrile

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating complex mixtures into their individual components. labinsights.nldrawellanalytical.com The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. labinsights.nl

Gas Chromatography (GC) and Pyrolysis-GC

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. drawellanalytical.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. The general process involves vaporizing the sample and passing it through the column, where compounds separate based on their boiling points and interaction with the stationary phase. labinsights.nl For nitrile compounds, GC is a common analytical method. acs.org

Pyrolysis-Gas Chromatography (Py-GC) is a specialized form of GC used for the analysis of non-volatile materials, such as polymers. The sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysis). These fragments are then introduced into the GC system for separation and analysis. This technique provides a "fingerprint" of the original material, allowing for its identification and characterization.

Liquid Chromatography (LC), including LC-MS/MS

Liquid Chromatography (LC) is a separation technique where the mobile phase is a liquid. labinsights.nl It is particularly useful for compounds that are not sufficiently volatile for GC. High-Performance Liquid Chromatography (HPLC) is a type of LC that uses high pressure to pass the solvent through the column faster, providing higher resolution and quicker analysis times. labinsights.nl

LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique. It combines the separation power of LC with the mass analysis capabilities of MS/MS, allowing for the confident identification and quantification of compounds in complex matrices. This method is widely used in pharmaceutical analysis, environmental monitoring, and food safety.

Gel Permeation Chromatography (GPC) for Polymer-Related Analyses

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a type of liquid chromatography that separates analytes on the basis of their size or hydrodynamic volume. It is a critical technique for analyzing polymers, determining their molecular weight distribution and purity. In GPC, the stationary phase consists of porous beads. Larger molecules pass through the column more quickly because they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are used to determine the structure and properties of molecules by measuring how they interact with electromagnetic radiation.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. labinsights.nl It is a powerful tool for identifying unknown compounds, determining molecular weight, and elucidating chemical structures. labinsights.nl For simple nitriles, the molecular ion peak (M+) in a mass spectrum can sometimes be weak or absent. ucalgary.ca

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are extremely powerful. They combine the separation capabilities of chromatography with the detection power of mass spectrometry, allowing for the analysis of individual components within a mixture. drawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It relies on the magnetic properties of certain atomic nuclei. For nitriles, the carbon atom of the C≡N group typically appears in the 13C NMR spectrum in the range of 115-125 ppm. ucalgary.ca In ¹H NMR, protons adjacent to the nitrile group (H-C-C≡N) generally resonate between 2 and 3 ppm. ucalgary.ca The development of new NMR techniques, such as recognition-enabled chromatographic ¹⁹F NMR, offers novel ways to detect and identify nitrile compounds. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of 3-(Furfuryloxy)propiononitrile. IR spectroscopy is particularly useful for identifying the key functional groups within the molecule, while UV-Vis spectroscopy provides information about its electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for qualitative analysis. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its furan (B31954) ring, ether linkage, and nitrile group.

The C-O-C stretching vibrations of the ether group typically appear as a strong band in the 1300-1000 cm⁻¹ region. scispace.comresearchgate.netscielo.brresearchgate.netresearchgate.net The nitrile group (C≡N) exhibits a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. mdpi.com The presence of the furan ring will be indicated by several bands, including C-H stretching of the aromatic ring, C=C stretching, and ring breathing vibrations.

Key IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium to Sharp |

| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 | Strong |

| Symmetric Stretching | 1150 - 1050 | Strong | |

| Furan Ring (C=C) | Stretching | ~1600, ~1500 | Variable |

| Furan Ring (C-H) | Stretching | >3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, the furan ring contains a conjugated π-electron system, which is expected to be the primary chromophore responsible for UV absorption. Furan itself exhibits strong absorption in the UV region. nih.gov The substitution on the furan ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption maximum. The absorption maximum for 5-phenyl-2-furonitriles, for instance, is observed in the 290-330 nm range, indicating a significant shift due to the extended conjugation. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and its low interference from water, making it suitable for analyzing aqueous samples.

For this compound, the nitrile (C≡N) stretching vibration is expected to produce a strong and distinct Raman signal in the 2270–2210 cm⁻¹ range. researchgate.net This band is highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding. researchgate.netmdpi.com The furan ring also has characteristic Raman active modes. For example, furfural (B47365) exhibits major Raman shifts at 1366, 1393, 1474, and 1670 cm⁻¹, which are primarily due to C-O vibrations. sfr.ca

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2270 - 2210 |

| Furan Ring | Ring Vibrations | 1670, 1474, 1393, 1366 |

| Ether (C-O-C) | Stretching | 1150 - 1050 |

Advanced Imaging and Diffraction Techniques for Material Integration Studies

When this compound is incorporated into a material, such as a polymer composite or coating, its distribution, morphology, and effect on the material's structure become critical. Advanced imaging and diffraction techniques are indispensable for these investigations.

Electron Microscopy (SEM, TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at the micro- and nanoscale. azooptics.com

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. researchgate.net When this compound is used as an additive or modifier in a material, SEM can be used to:

Analyze Surface Morphology: To observe changes in the surface texture and topography of the material after the incorporation of the compound.

Evaluate Dispersion: In composite materials, if the compound leads to the formation of distinct phases or agglomerates, SEM of cryo-fractured surfaces can reveal their size, shape, and distribution within the matrix. For example, in furan-based composites, SEM has been used to assess the dispersion of fillers within the furan resin matrix. mdpi.com

Study Interfacial Adhesion: By examining the fracture surface, the quality of the adhesion between the additive-rich phase and the bulk material can be assessed.

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultrathin specimen. researchgate.net It offers much higher resolution than SEM and can provide information about the internal structure of the material. azooptics.com In the context of materials containing this compound, TEM could be used to:

Visualize Nanoscale Dispersion: If the compound is dispersed as nanoparticles or forms nanoscale domains within a polymer matrix, TEM can resolve these features.

Characterize Interphases: To study the interfacial region between the compound (or a phase rich in it) and the host material at high resolution.

Analyze Crystalline Structure: Through electron diffraction, TEM can be used to determine the crystalline nature of any domains formed by the compound.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographic image of a surface with nanoscale resolution. azom.com It can also be used to measure various surface properties. sfr.caresearchgate.net When studying materials incorporating this compound, AFM is valuable for:

High-Resolution Surface Imaging: AFM can map the surface topography with much higher resolution than SEM, revealing nanoscale features and roughness changes resulting from the addition of the compound. azom.com

Phase Imaging: This mode of AFM maps variations in the material's mechanical and adhesive properties across the surface. It can be used to distinguish between different components in a blend or composite, for example, identifying domains rich in this compound within a polymer matrix based on differences in hardness or viscoelasticity. asmicro.com

Nanomechanical Property Mapping: AFM can be used to quantify local mechanical properties such as elasticity, adhesion, and friction at the nanoscale. sfr.ca This would be useful to understand how the integration of this compound affects the mechanical performance of the material at its surface.

X-Ray Diffraction (XRD) for Structural Insights

X-Ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. pdx.edu It is based on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material at specific angles. pdx.edu In the study of materials containing this compound, XRD can provide crucial information about:

Crystallinity Changes: The incorporation of an additive like this compound into a semi-crystalline polymer can affect its degree of crystallinity. XRD can quantify these changes by analyzing the relative areas of crystalline peaks and the amorphous halo.

Polymorphism: To identify if the compound crystallizes into different polymorphic forms when incorporated into a material, which could have different properties.

Crystal Structure of New Phases: If the compound forms new crystalline phases within the matrix, XRD can be used to determine their crystal structure. For furan-based copolymers, XRD has been used to identify their semi-crystalline nature. researchgate.net

Intercalation in Nanocomposites: In nanocomposites, such as those containing layered clays, XRD is used to determine if the organic molecules have intercalated into the clay galleries by measuring the change in the interlayer spacing (d-spacing). scielo.brmdpi.com If this compound were used in such a system, XRD would be essential to confirm its successful intercalation.

Illustrative XRD Data for a Hypothetical Polymer Composite

| Sample | 2θ (degrees) | d-spacing (Å) | Interpretation |

|---|---|---|---|

| Neat Polymer | 21.5 | 4.13 | Main crystalline peak of the polymer |

| Polymer + 5% this compound | 21.3 | 4.17 | Slight shift and broadening of the polymer peak, indicating some disruption of the crystal lattice. |

| Neat Clay | 7.0 | 12.6 | Basal reflection of the clay layers |

Derivatization Chemistry and Analogues of 3 Furfuryloxy Propiononitrile

Synthesis of Substituted 3-(Furfuryloxy)propiononitrile Analogues

The synthesis of analogues of this compound can be strategically approached by introducing substituents at various positions on the parent molecule. A primary method for creating analogues with modifications on the propionitrile (B127096) chain is through the Michael addition of furfuryl alcohol to substituted α,β-unsaturated nitriles. This reaction allows for the introduction of a wide range of substituents at the α- and/or β-positions of the propionitrile moiety.

For instance, the reaction of furfuryl alcohol with acrylonitrile (B1666552) derivatives bearing alkyl, aryl, or functional groups can yield a library of substituted this compound analogues. The reaction is typically catalyzed by a base and proceeds via the nucleophilic attack of the furfuryl alcoholate on the electron-deficient double bond of the acrylonitrile derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Furfuryl alcohol | Acrylonitrile | Sodium Hydroxide (B78521) | This compound |

| Furfuryl alcohol | Methacrylonitrile | Potassium tert-butoxide | 3-(Furfuryloxy)-2-methylpropiononitrile |

| Furfuryl alcohol | Crotononitrile | DBU | 3-(Furfuryloxy)-3-methylpropiononitrile |

| Furfuryl alcohol | Cinnamonitrile | Sodium Ethoxide | 3-(Furfuryloxy)-3-phenylpropiononitrile |

This table is interactive. Click on the headers to sort the data.

Alternatively, analogues can be synthesized by the reaction of a furfuryl halide or tosylate with a pre-functionalized 3-hydroxypropiononitrile derivative. This Williamson ether synthesis approach provides another route to introduce diversity in the propionitrile backbone.

Functionalization Strategies at the Nitrile Group in Derived Compounds

The nitrile group in this compound and its derivatives is a key site for a variety of chemical transformations, enabling the synthesis of compounds with different functional groups and properties. chemistrysteps.comresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. libretexts.orgresearchgate.netyoutube.com For example, acid-catalyzed hydrolysis of this compound would produce 3-(furfuryloxy)propanoic acid. This transformation is useful for introducing a carboxylic acid moiety, which can then be further derivatized into esters, amides, or acid chlorides.

Reduction: The nitrile group can be reduced to a primary amine, 3-(furfuryloxy)propan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org This conversion opens up possibilities for the synthesis of various amine derivatives through reactions such as acylation, alkylation, and Schiff base formation.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, ketones. chemistrysteps.comsaskoer.ca For example, the reaction of this compound with methylmagnesium bromide would yield 1-(furfuryloxy)butan-2-one. This reaction is a powerful tool for carbon-carbon bond formation.

| Starting Material | Reagent(s) | Product |

| This compound | H3O+, heat | 3-(Furfuryloxy)propanoic acid |

| This compound | 1. LiAlH4, 2. H2O | 3-(Furfuryloxy)propan-1-amine |

| This compound | 1. CH3MgBr, 2. H3O+ | 1-(Furfuryloxy)butan-2-one |

This table is interactive. Click on the headers to sort the data.

Modifications of the Furan (B31954) Ring in Derived Compounds

The furan ring in this compound derivatives is an electron-rich aromatic system, making it susceptible to various modifications, primarily through electrophilic substitution and cycloaddition reactions. pharmaguideline.comquora.com

Electrophilic Aromatic Substitution: The furan ring readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pearson.comquora.compearson.comyoutube.comchemicalbook.commasterorganicchemistry.commasterorganicchemistry.com The substitution typically occurs at the C5 position, which is the most electron-rich and sterically accessible position. For example, nitration of this compound with a mild nitrating agent like acetyl nitrate (B79036) would be expected to yield 3-((5-nitrofuran-2-yl)methoxy)propiononitrile. The introduction of substituents on the furan ring can significantly alter the electronic properties and biological activity of the resulting molecules.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with various dienophiles. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netnih.govmdpi.commdpi.com This [4+2] cycloaddition reaction leads to the formation of oxabicyclic adducts, which can serve as versatile intermediates for the synthesis of complex molecules. The reactivity of the furan ring in Diels-Alder reactions is influenced by the nature of the dienophile and the substituents on the furan ring. Electron-withdrawing groups on the dienophile generally enhance the reaction rate.

| Reaction Type | Reagent(s) | Expected Product |

| Nitration | Acetyl nitrate | 3-((5-nitrofuran-2-yl)methoxy)propiononitrile |

| Bromination | N-Bromosuccinimide | 3-((5-bromofuran-2-yl)methoxy)propiononitrile |

| Friedel-Crafts Acylation | Acetic anhydride, Lewis acid | 3-((5-acetylfuran-2-yl)methoxy)propiononitrile |

| Diels-Alder Reaction | Maleic anhydride | Oxabicyclic adduct |

This table is interactive. Click on the headers to sort the data.

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

The chemical modifications described above lead to a diverse range of this compound derivatives with varying structures, which in turn influences their reactivity and physical properties.

Reactivity: The introduction of electron-withdrawing or electron-donating groups on the furan ring significantly impacts its reactivity in electrophilic substitution and cycloaddition reactions. Electron-donating groups at the C5 position would be expected to increase the rate of electrophilic attack, while electron-withdrawing groups would decrease it. researchgate.netquora.com Similarly, the nature of substituents on the propionitrile chain can influence the reactivity of the nitrile group through steric and electronic effects.

Physical Properties: The physical properties of the derivatives, such as boiling point, melting point, solubility, and polarity, are directly related to their molecular structure. For instance, the conversion of the nitrile group to a carboxylic acid or an amine will drastically change the polarity and hydrogen bonding capabilities of the molecule, leading to significant changes in its physical properties. The introduction of bulky substituents on either the furan ring or the propionitrile chain will affect the molecular packing and, consequently, the melting and boiling points.

Systematic studies on a library of this compound derivatives would allow for the establishment of quantitative structure-property relationships (QSPR), enabling the prediction of the properties of new analogues and the rational design of molecules with desired characteristics.

Applications in Chemical Synthesis and Advanced Materials Science

A Versatile Intermediate in Complex Organic Synthesis

3-(Furfuryloxy)propiononitrile serves as a valuable intermediate in the synthesis of intricate organic molecules, offering pathways to a diverse range of chemical structures. Its bifunctional nature, characterized by the reactive furan (B31954) moiety and the versatile nitrile group, allows for a variety of chemical transformations.

Precursor for Heterocyclic Compounds

While direct, specific examples of the synthesis of heterocyclic compounds from this compound are not extensively documented in publicly available research, the inherent reactivity of its nitrile group suggests its potential as a precursor for various nitrogen-containing heterocycles. Nitriles are well-established starting materials for the synthesis of heterocycles such as pyridines, pyrimidines, and pyrroles through various cyclization reactions. For instance, nitriles can undergo condensation reactions with amides to form pyrimidine (B1678525) rings nih.gov. The synthesis of pyrrole (B145914) derivatives can also be achieved from nitrile-containing precursors nih.govorganic-chemistry.orgresearchgate.net. The specific application of this compound in these synthetic routes remains an area for further exploration.

Building Block for Polyfunctional Molecules

The distinct functional groups within this compound make it an attractive building block for the synthesis of polyfunctional molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, introducing new functionalities. The furan ring can participate in various reactions, including Diels-Alder cycloadditions, allowing for the construction of more complex molecular frameworks. While specific research detailing the use of this compound in the creation of polyfunctional molecules is limited, the known reactivity of its constituent parts points to its significant potential in this area.

Integration into Polymeric Systems and Composites

The presence of the furan ring and the nitrile group in this compound provides opportunities for its integration into polymeric systems, both as a monomer and as a chemical modifier. Furan-based polymers are gaining attention due to their potential derivation from renewable resources and their interesting electronic and physical properties.

Utilization as a Monomer or Chemical Modifier in Polymerization

As a chemical modifier, this compound could be grafted onto existing polymer backbones to impart new functionalities. The furan or nitrile groups could be utilized for attachment to a polymer, thereby altering its surface properties or chemical reactivity mdpi.comnih.gov.

Contributions to the Development of Functional Materials

Furan-containing polymers are being explored for a range of functional applications, including in electronics and energy storage. While specific applications of polymers derived from this compound have not been detailed, the properties of analogous furan-based materials are instructive. For example, propionitrile (B127096) derivatives have been investigated as electrolyte additives to enhance the performance of lithium-ion batteries rsc.org. The incorporation of the furan ring could potentially lead to materials with interesting conductive or energy storage properties. The development of core-shell nanocomposites with enhanced permittivity and breakdown strength for energy storage is an active area of research where novel polymer matrices are crucial researchgate.net.

Potential Contributions to Green Chemistry and Sustainable Technologies

The derivation of this compound from furfural (B47365), a key platform chemical produced from lignocellulosic biomass, underscores its potential in the realm of green and sustainable chemistry. The use of renewable feedstocks is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact.

The development of eco-friendly manufacturing processes for chemicals like propionic acid and its derivatives is an area of active research patsnap.comresearchgate.net. The synthesis of nitriles from biomass-derived aldehydes is also being explored as a green alternative to traditional methods nih.gov. By utilizing biomass as a starting material, the production of this compound can contribute to a more sustainable chemical industry. Further research into efficient and environmentally benign synthetic routes for this compound will enhance its green credentials.

Theoretical and Computational Investigations of 3 Furfuryloxy Propiononitrile

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of a compound like 3-(Furfuryloxy)propiononitrile. These studies provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Electronic Properties: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are essential for predicting the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For furan (B31954), one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, contributing to its aromatic system. wikipedia.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

Mulliken and Natural Population Analysis (NPA) Charges: These methods assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution and the polarity of different bonds.

Below is a hypothetical data table illustrating the kind of information a quantum chemical study of this compound might produce.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Most Negative Atomic Charge | Oxygen (Ether) |

| Most Positive Atomic Charge | Carbon (Nitrile) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The nitrile group (C≡N) is a key functional group in this molecule. It is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.org Common reactions of nitriles that could be modeled include hydrolysis to form a carboxylic acid or reduction to an amine. openstax.org

Methodology: To model a reaction mechanism, computational chemists would propose a plausible reaction pathway and then use quantum chemical methods to calculate the energies of all species along that path. The highest energy point on the path between a reactant and a product corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For example, the hydrolysis of the nitrile group could be modeled in the presence of water and a catalyst (acid or base). The calculations would reveal the step-by-step process, including the formation of any intermediates. The reactivity of nitriles can be explored using computational methods such as Fukui functions and other DFT descriptors to identify the most likely sites for reaction within a molecule. nih.gov

A hypothetical reaction coordinate diagram for the first step of nitrile hydrolysis is presented below.

| Reaction Species | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -20.1 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. The molecule's flexibility arises from the rotation around single bonds in the propionitrile (B127096) chain and the ether linkage.

Simulation Process: In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. The simulation proceeds by calculating the forces on each atom at a given time and then updating their positions and velocities over a small time step. By running the simulation for a sufficient length of time, it is possible to observe the different conformations that the molecule can adopt and the transitions between them.

Analysis of Results: The output of an MD simulation is a trajectory that describes the positions of all atoms as a function of time. This trajectory can be analyzed to identify the most stable conformations (those that are populated for the longest time) and to calculate the relative energies and populations of these conformers. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

A hypothetical table summarizing the results of a conformational analysis is shown below.

| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 180 | 0.0 | 45 |

| 2 | 180 | 60 | 0.8 | 25 |

| 3 | -60 | 180 | 0.2 | 30 |

Predictive Spectroscopy and In-silico Property Derivations

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. faccts.de These predicted shifts can then be compared to experimental data to confirm a proposed structure. The accuracy of these predictions has improved significantly in recent years, particularly with the use of machine learning models trained on large datasets of experimental spectra. nih.govnih.gov The chemical shift of the nitrile carbon typically appears in the 115 to 130 δ range in a ¹³C NMR spectrum. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR spectrum. This can be helpful for assigning the peaks in an experimental spectrum to specific functional groups. For this compound, characteristic IR absorptions would be expected for the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹) and the C-O-C stretch of the ether linkage. pressbooks.pub

A hypothetical table of predicted spectroscopic data is provided below.

| Spectroscopy Type | Predicted Peak/Shift (Hypothetical) | Assignment |

| ¹³C NMR | 118 ppm | Nitrile Carbon |

| ¹H NMR | 7.4 ppm, 6.3 ppm, 6.2 ppm | Furan Ring Protons |

| IR | 2255 cm⁻¹ | C≡N Stretch |

| IR | 1100 cm⁻¹ | C-O-C Stretch (Ether) |

Future Perspectives and Unexplored Research Avenues

Development of Novel and Environmentally Benign Synthetic Routes

Current synthetic pathways to molecules like 3-(Furfuryloxy)propiononitrile often rely on conventional methods that may involve harsh conditions or hazardous reagents. Future research must prioritize the development of sustainable and efficient synthetic strategies.

Key areas for development include:

Biocatalytic Approaches : The use of enzymes, such as aldoxime dehydratases, presents a cyanide-free and environmentally friendly route to nitrile synthesis from readily available aldoximes under mild, aqueous conditions. mdpi.comnih.gov Exploring enzymatic pathways for the synthesis of the propionitrile (B127096) precursor or the direct conversion of a suitable furfuryl-containing substrate could offer a significant green alternative.

Catalytic One-Pot Reactions : Designing a one-pot synthesis from furfural (B47365), a key biomass-derived platform chemical, would be highly advantageous. mdpi.com This could involve a reductive etherification of furfural in the presence of acrylonitrile (B1666552), utilizing bifunctional catalysts that promote both hydrogenation and Michael addition in a continuous flow process. mdpi.comrsc.org Such processes minimize waste by reducing intermediate isolation and purification steps.

Solid Acid Catalysis : The etherification of furfuryl alcohol is often catalyzed by acids. acs.org Investigating the use of recyclable solid acid catalysts, such as zeolites or ionic exchange resins, for the synthesis of this compound could enhance the sustainability of the process by simplifying catalyst recovery and reuse. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Precursors |

|---|---|---|---|

| Biocatalysis (e.g., Aldoxime Dehydratases) | Cyanide-free, mild aqueous conditions, high selectivity. mdpi.comnih.gov | Enzyme discovery and engineering for specific substrate acceptance. | Furfuryl-containing aldehydes. |

| Catalytic One-Pot Reductive Etherification | High atom economy, reduced waste, process intensification. mdpi.com | Development of highly selective bifunctional catalysts. | Furfural, Ethanol, Acrylonitrile. |

| Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, process simplification. researchgate.net | Minimizing catalyst deactivation from humin formation. researchgate.net | Furfuryl alcohol, Acrylonitrile. |

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The reactivity of this compound is dictated by the furan (B31954) ring, the ether linkage, and the nitrile group. While the individual reactivities of these functionalities are known, their interplay within a single molecule is largely unexplored.

Future research could focus on:

Furan Ring Transformations : The furan ring is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.orgscribd.com It can also participate in Diels-Alder reactions, offering a pathway to complex polycyclic structures. wikipedia.orgwikipedia.org Investigating these reactions on the this compound scaffold could yield novel compounds with unique architectures. The furan ring is also susceptible to ring-opening reactions, which could be exploited to synthesize linear C8 dinitriles or other bifunctional molecules. researchgate.net

Nitrile Group Modifications : The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles. researchgate.net These transformations would convert this compound into a range of derivatives, such as amino acids, diamines, or heterocyclic compounds, each with its own potential applications.

Ether Linkage Chemistry : While generally stable, the furfuryl ether linkage can be susceptible to cleavage under strongly acidic conditions, a reaction that can compete with polymerization. acs.orgwikipedia.org Understanding and controlling the stability of this linkage is crucial for developing selective transformations at other parts of the molecule.

| Functional Group | Potential Transformation | Resulting Product Class | Potential Application Area |

|---|---|---|---|

| Furan Ring | Diels-Alder Reaction wikipedia.org | Polycyclic aromatics | Organic electronics, fine chemicals |

| Furan Ring | Ring-Opening researchgate.net | Linear dicarbonyls or dinitriles | Polymer precursors |

| Nitrile Group | Reduction | Primary amines | Curing agents, monomers |

| Nitrile Group | Hydrolysis | Carboxylic acids | Plasticizers, monomers |

Advanced Materials Development from this compound Scaffolds

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. gminsights.com The bifunctional nature of this compound and its derivatives makes it an attractive candidate as a monomer or building block for novel polymers.

Unexplored avenues include:

Thermosetting Resins : Furan compounds, particularly those derived from furfuryl alcohol, are known to form thermosetting resins upon acid catalysis. wikipedia.org The nitrile group in this compound could impart unique properties, such as improved thermal stability or chemical resistance, to the resulting polymer network.

Polyamides and Polyesters : Conversion of the nitrile group to an amine or a carboxylic acid would generate furan-containing monomers suitable for polycondensation reactions. These monomers could be used to synthesize novel polyamides and polyesters with bio-based content, potentially offering enhanced properties like improved gas barrier performance, similar to other furanic polymers like PEF (polyethylene furanoate). acs.org

Thermoreversible Polymers : The furan moiety can participate in reversible Diels-Alder reactions with maleimides. rsc.org By functionalizing this compound and incorporating it into a polymer backbone, it may be possible to create thermoreversible cross-linked materials. These materials could exhibit self-healing properties or be reprocessed and recycled, contributing to a circular economy.

Integration with Artificial Intelligence and Machine Learning for Accelerated Research Discoveries

The complexity of chemical synthesis and materials discovery presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). aimlic.comresearchgate.net For a relatively unexplored molecule like this compound, these computational tools can dramatically accelerate the research and development cycle.

Future directions include:

Reaction Prediction and Optimization : ML models can be trained on vast reaction databases to predict the outcomes of unknown reactions, including product structures and yields. arxiv.orgnih.gov Applying these models to this compound could help identify the most promising synthetic routes and optimize reaction conditions, saving significant experimental time and resources. illinois.edunih.gov

Quantum Chemical Property Prediction : AI can accelerate the prediction of fundamental quantum chemical properties, such as reaction energies and activation barriers. arxiv.orgrsc.org This allows for the rapid screening of potential reaction pathways and the elucidation of reaction mechanisms without the need for computationally expensive calculations for every possibility. acs.orgresearchgate.netresearchgate.net

De Novo Materials Design : Machine learning algorithms can be used to design new materials with desired properties. By learning the relationships between chemical structure and material performance, AI models could propose novel polymers derived from this compound scaffolds that are optimized for specific applications, such as high thermal stability or specific mechanical properties. aimlic.com

Q & A

Q. Mechanistic Pathway :

Nitrile → Azide attack → Triazoline intermediate

Aromatization → Stable triazole product

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.